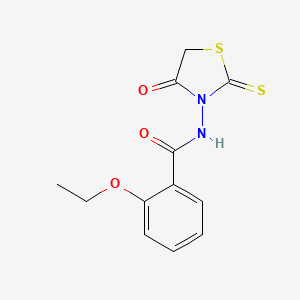![molecular formula C17H16BrF2N5O2 B10932000 5-bromo-2-(difluoromethoxy)-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B10932000.png)
5-bromo-2-(difluoromethoxy)-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE is a complex organic compound that features a bromine atom, a difluoromethoxy group, and a benzamide core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Bromination: Introduction of the bromine atom into the benzene ring.
Difluoromethoxylation: Incorporation of the difluoromethoxy group.
Formation of the Pyrazole Ring: Cyclization reactions to form the pyrazole rings.
Amidation: Formation of the benzamide core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: The compound can be used as a probe to study various biological pathways and mechanisms.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-BROMO-2-(3-CHLORO-PYRIDIN-2-YL)-3,4-DIHYDRO-2H-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER
- Isoxazole, 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]thio]-4,5-dihydro-5,5-dimethyl-
Uniqueness
What sets 5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE apart is its combination of a bromine atom, difluoromethoxy group, and dual pyrazole rings, which confer unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H16BrF2N5O2 |
|---|---|
Molecular Weight |
440.2 g/mol |
IUPAC Name |
5-bromo-2-(difluoromethoxy)-N-[1-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-yl]benzamide |
InChI |
InChI=1S/C17H16BrF2N5O2/c1-2-24-8-11(6-21-24)9-25-10-13(7-22-25)23-16(26)14-5-12(18)3-4-15(14)27-17(19)20/h3-8,10,17H,2,9H2,1H3,(H,23,26) |
InChI Key |
CJHBTCSXRHZXFP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CN2C=C(C=N2)NC(=O)C3=C(C=CC(=C3)Br)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


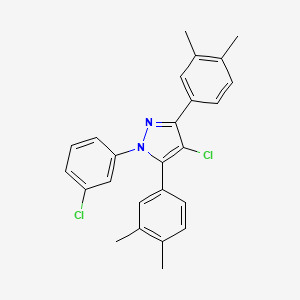
![(5-{(Z)-[1-(3-methoxypropyl)-5-oxo-2-sulfanyl-1,5-dihydro-4H-imidazol-4-ylidene]methyl}furan-2-yl)methyl acetate](/img/structure/B10931925.png)
![N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10931926.png)
![Diethyl 5-{[(2-phenylethyl)carbamothioyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10931927.png)
![6-cyclopropyl-3-(3-methoxyphenyl)-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10931930.png)
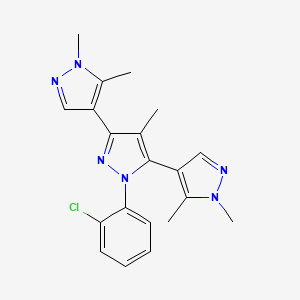
![N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10931940.png)
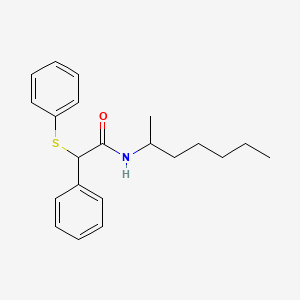
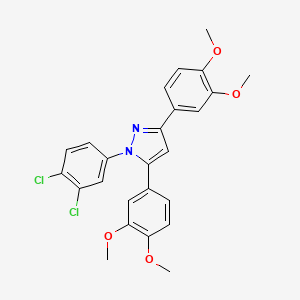
![6-(4-methoxyphenyl)-1-methyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931955.png)
![(4-benzylpiperazin-1-yl)[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone](/img/structure/B10931962.png)
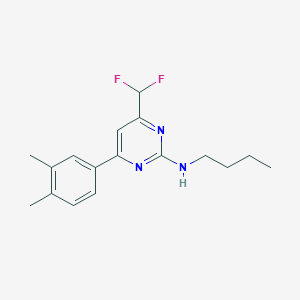
![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B10931986.png)
